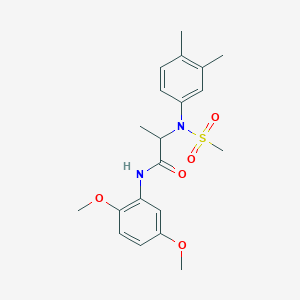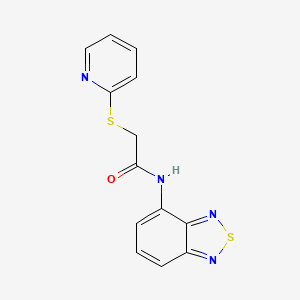![molecular formula C21H27N3O5S B4172447 ethyl 4-[N-ethyl-N-(2-naphthylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4172447.png)
ethyl 4-[N-ethyl-N-(2-naphthylsulfonyl)glycyl]-1-piperazinecarboxylate
描述
Ethyl 4-[N-ethyl-N-(2-naphthylsulfonyl)glycyl]-1-piperazinecarboxylate, also known as E-64, is a potent inhibitor of cysteine proteases. It was first discovered in 1977 and has since been extensively studied for its biochemical and physiological effects. E-64 is synthesized through a multi-step process involving the reaction of several chemical reagents.
作用机制
Ethyl 4-[N-ethyl-N-(2-naphthylsulfonyl)glycyl]-1-piperazinecarboxylate inhibits cysteine proteases by irreversibly binding to the active site of the enzyme. This prevents the enzyme from cleaving its substrate and thus inhibits its activity. ethyl 4-[N-ethyl-N-(2-naphthylsulfonyl)glycyl]-1-piperazinecarboxylate specifically targets the cysteine residue in the active site of the enzyme, which is essential for its catalytic activity.
Biochemical and Physiological Effects:
ethyl 4-[N-ethyl-N-(2-naphthylsulfonyl)glycyl]-1-piperazinecarboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of cathepsin B. ethyl 4-[N-ethyl-N-(2-naphthylsulfonyl)glycyl]-1-piperazinecarboxylate has also been shown to inhibit the replication of the hepatitis C virus by inhibiting the activity of the viral protease NS3. Additionally, ethyl 4-[N-ethyl-N-(2-naphthylsulfonyl)glycyl]-1-piperazinecarboxylate has been shown to have anti-inflammatory effects by inhibiting the activity of cathepsin L.
实验室实验的优点和局限性
Ethyl 4-[N-ethyl-N-(2-naphthylsulfonyl)glycyl]-1-piperazinecarboxylate is a valuable tool for studying the role of cysteine proteases in various biological processes. Its broad-spectrum inhibitory activity makes it useful for studying a wide range of cysteine proteases. However, ethyl 4-[N-ethyl-N-(2-naphthylsulfonyl)glycyl]-1-piperazinecarboxylate has some limitations for lab experiments. It is a potent inhibitor and can irreversibly bind to the active site of the enzyme, which can make it difficult to study the enzyme kinetics. Additionally, ethyl 4-[N-ethyl-N-(2-naphthylsulfonyl)glycyl]-1-piperazinecarboxylate is not cell-permeable, which limits its use in cellular studies.
未来方向
There are several future directions for ethyl 4-[N-ethyl-N-(2-naphthylsulfonyl)glycyl]-1-piperazinecarboxylate research. One area of interest is the development of ethyl 4-[N-ethyl-N-(2-naphthylsulfonyl)glycyl]-1-piperazinecarboxylate derivatives that are more cell-permeable. This would allow for the study of cysteine proteases in cellular models. Additionally, there is interest in studying the role of cysteine proteases in various diseases, including cancer and neurodegenerative diseases. ethyl 4-[N-ethyl-N-(2-naphthylsulfonyl)glycyl]-1-piperazinecarboxylate could be a valuable tool for studying the role of these enzymes in disease progression. Finally, there is interest in using ethyl 4-[N-ethyl-N-(2-naphthylsulfonyl)glycyl]-1-piperazinecarboxylate as a potential therapeutic agent for diseases that involve dysregulated cysteine protease activity.
科学研究应用
Ethyl 4-[N-ethyl-N-(2-naphthylsulfonyl)glycyl]-1-piperazinecarboxylate has been extensively studied for its inhibitory effects on cysteine proteases. These proteases play a crucial role in many biological processes, including apoptosis, antigen processing, and protein degradation. ethyl 4-[N-ethyl-N-(2-naphthylsulfonyl)glycyl]-1-piperazinecarboxylate has been shown to inhibit a wide range of cysteine proteases, including cathepsin B, cathepsin L, and papain. This makes ethyl 4-[N-ethyl-N-(2-naphthylsulfonyl)glycyl]-1-piperazinecarboxylate a valuable tool for studying the role of cysteine proteases in various biological processes.
属性
IUPAC Name |
ethyl 4-[2-[ethyl(naphthalen-2-ylsulfonyl)amino]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-3-24(16-20(25)22-11-13-23(14-12-22)21(26)29-4-2)30(27,28)19-10-9-17-7-5-6-8-18(17)15-19/h5-10,15H,3-4,11-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUFZRFYRFSKFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCN(CC1)C(=O)OCC)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4172366.png)

![N-[4-({2-[(4-biphenylyloxy)acetyl]hydrazino}carbonyl)phenyl]-2-methylpropanamide](/img/structure/B4172376.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4172393.png)
![N-(2,6-dichlorophenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B4172400.png)
![N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]benzenesulfonamide](/img/structure/B4172404.png)
![4,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4172405.png)
![isopropyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate](/img/structure/B4172411.png)
![4-[(phenylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4172417.png)
![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4172430.png)
amino]benzamide](/img/structure/B4172432.png)

![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4172466.png)